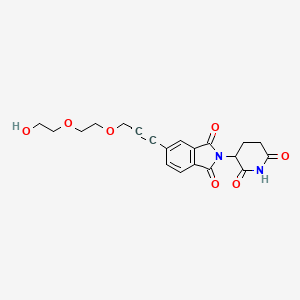![molecular formula C13H10 B14761164 1H-Cyclopenta[A]azulene CAS No. 248-11-3](/img/structure/B14761164.png)
1H-Cyclopenta[A]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[A]azulene is a polycyclic aromatic hydrocarbon that consists of a fused five-membered ring and a seven-membered ring. This compound is known for its unique structural features and distinct electronic properties, which make it an interesting subject of study in various fields of chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[A]azulene can be synthesized through various methods. One common approach involves the cyclization of azulene derivatives. For instance, the reaction of azulene-2-carboxylic acid with acetylenes in the presence of catalysts and oxidants can lead to the formation of this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which react with olefins, active methylenes, enamines, and silyl enol ethers to produce azulene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Cyclopenta[A]azulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in both electrophilic and nucleophilic reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
1H-Cyclopenta[A]azulene has a wide range of applications in scientific research:
Mecanismo De Acción
1H-Cyclopenta[A]azulene can be compared with other similar compounds, such as naphthalene and azulene. While naphthalene consists of two fused six-membered rings, azulene has a structure similar to this compound but with different electronic properties. The unique combination of a five-membered ring and a seven-membered ring in this compound sets it apart from these compounds and contributes to its distinct reactivity and applications .
Comparación Con Compuestos Similares
- Naphthalene
- Azulene
- Cyclopenta[b]naphthalene
Propiedades
Número CAS |
248-11-3 |
|---|---|
Fórmula molecular |
C13H10 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1H-cyclopenta[a]azulene |
InChI |
InChI=1S/C13H10/c1-2-5-10-9-11-6-4-8-13(11)12(10)7-3-1/h1-5,7-9H,6H2 |
Clave InChI |
MOCUXCSNYDMJPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3C=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



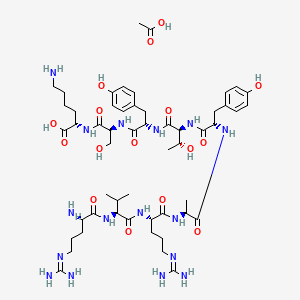
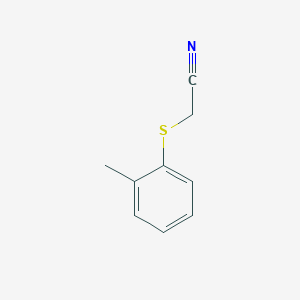
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
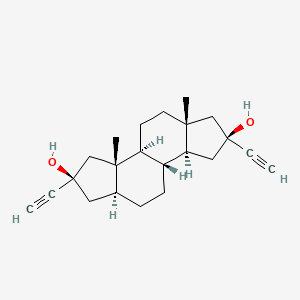
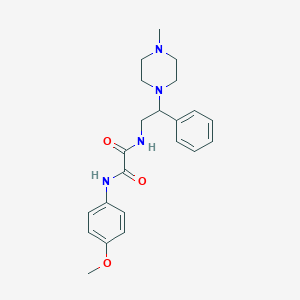
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
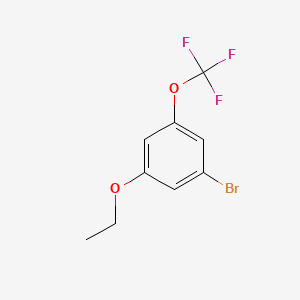
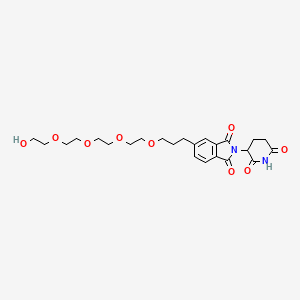
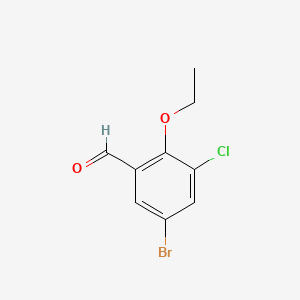
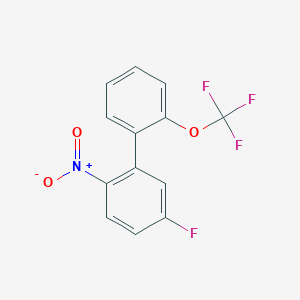
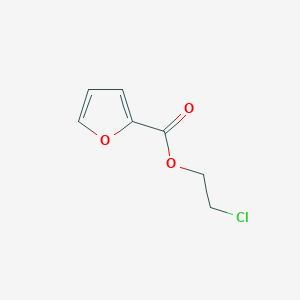
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
